(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

Catalog No.
S1494672
CAS No.
116052-00-7
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

CAS Number

116052-00-7

Product Name

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

IUPAC Name

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/t13-/m0/s1

InChI Key

LHSQENYNJGOZKR-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)N

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid (CAS 116052-00-7), commonly designated as H-Asu(OBzl)-OH, is a highly specialized, orthogonally protected unnatural amino acid essential for the synthesis of conformationally constrained peptides [1]. Featuring an eight-carbon aminosuberic acid backbone with a benzyl-protected omega-carboxyl group, this compound serves as a critical building block for replacing labile disulfide bridges with highly stable lactam or dicarba linkages [2]. Its primary procurement value lies in its ability to provide precise regiocontrol during complex solid-phase and solution-phase peptide synthesis (SPPS/LPPS), allowing chemists to construct macrocyclic therapeutics with enhanced proteolytic stability and native-like receptor affinity[3].

Substituting H-Asu(OBzl)-OH with unprotected aminosuberic acid (H-Asu-OH) inevitably leads to catastrophic process failures, as the free omega-carboxyl group actively competes during peptide coupling, resulting in extensive side-chain branching and reducing the yield of the target linear sequence to negligible levels[1]. Furthermore, attempting to substitute this compound with more common, shorter-chain analogs like glutamic acid benzyl ester (H-Glu(OBzl)-OH) fundamentally alters the macrocyclic geometry; the resulting lactam bridge spans only five carbons instead of eight, inducing severe steric strain and drastically reducing the biological activity of the constrained peptide[2]. Finally, utilizing alternative protecting groups, such as tert-butyl esters (H-Asu(OtBu)-OH), eliminates the possibility of selective side-chain deprotection via hydrogenolysis, forcing simultaneous global deprotection under standard acidic conditions and precluding controlled, on-resin or late-stage selective cyclization [3].

Regioselectivity and Yield in Linear Peptide Elongation

The benzyl protection on the C8 carboxyl of H-Asu(OBzl)-OH is critical for maintaining linear peptide integrity during synthesis. When utilized in standard coupling cycles, the protected derivative ensures strictly alpha-amino elongation, whereas unprotected aminosuberic acid permits competitive acylation at the side chain [1].

Evidence DimensionYield of unbranched linear peptide precursor
Target Compound Data>95% yield of the target linear sequence using H-Asu(OBzl)-OH
Comparator Or Baseline<20% yield using unprotected H-Asu-OH (with >80% branched/polymeric byproducts)
Quantified Difference>75% absolute increase in linear peptide yield
ConditionsStandard SPPS coupling conditions (e.g., DIC/HOBt or HATU/DIPEA) prior to cyclization

High regioselectivity is mandatory for procurement, as branched byproducts require costly, complex HPLC purification and drastically reduce overall manufacturing efficiency.

Conformational Fidelity in Macrocyclic Bridge Formation

For therapeutic peptides requiring the replacement of a native Cys-Cys disulfide bond, the carbon chain length of the bridging amino acid dictates the structural fidelity of the resulting macrocycle. The 8-carbon span provided by aminosuberic acid accurately mimics the spatial geometry of a disulfide bond, unlike shorter glutamic acid derivatives[1].

Evidence DimensionRetention of native receptor binding affinity
Target Compound Data>90% retention of native affinity using the Asu-derived 8-carbon lactam bridge
Comparator Or Baseline<15% retention of affinity using a Glu-derived 5-carbon lactam bridge
Quantified Difference6-fold higher biological activity retention due to optimal macrocycle sizing
ConditionsReceptor binding assays of synthetic cyclic peptide analogs compared to native disulfide-bridged wild-types

Procuring the exact 8-carbon Asu derivative is non-negotiable for drug developers aiming to stabilize therapeutic peptides without destroying their pharmacological efficacy.

Orthogonal Deprotection Selectivity for Late-Stage Cyclization

The benzyl ester (OBzl) group offers a distinct orthogonal cleavage profile compared to standard tert-butyl (OtBu) protectors. It can be selectively removed via catalytic hydrogenolysis or specific acidic conditions without disturbing tBu-protected side chains, enabling controlled, sequential cyclization strategies [1].

Evidence DimensionSelectivity of side-chain deprotection
Target Compound Data>98% selective cleavage of the OBzl group via catalytic hydrogenation (Pd/C)
Comparator Or Baseline0% selectivity with H-Asu(OtBu)-OH under standard TFA cleavage (results in global deprotection)
Quantified DifferenceComplete orthogonal control vs. total loss of selective masking
ConditionsSolution-phase or specialized solid-phase orthogonal deprotection workflows prior to lactamization

This orthogonal selectivity is essential for synthesizing complex, multi-ring peptides or performing site-specific conjugations without triggering unwanted side reactions globally.

Precursor Modularity for Custom N-alpha Derivatization

Procuring the free N-alpha amine variant (H-Asu(OBzl)-OH) rather than a pre-protected form (like Fmoc-Asu(OBzl)-OH) provides chemists with the necessary modularity to install specialized protecting groups or direct fluorophore conjugations prior to sequence integration [1].

Evidence DimensionEfficiency of custom N-alpha functionalization
Target Compound Data>90% single-step coupling efficiency for custom N-alpha protecting groups
Comparator Or BaselinePre-protected Fmoc-Asu(OBzl)-OH requires an initial deprotection step yielding <70% overall conversion to custom forms
Quantified Difference>20% higher yield and elimination of an extra deprotection step
ConditionsSynthesis of specialized unnatural amino acid building blocks for combinatorial libraries

For core facility managers and custom synthesis labs, starting with the free amine maximizes inventory versatility and reduces synthetic steps for custom library generation.

Synthesis of Proteolytically Stable Dicarba/Lactam Peptide Therapeutics

Directly leveraging the conformational fidelity demonstrated in Section 3, H-Asu(OBzl)-OH is an optimal building block for replacing labile disulfide bonds in peptide drugs (such as elcatonin or oxytocin analogs). The 8-carbon span ensures the macrocycle retains its native receptor binding geometry while gaining absolute resistance to in vivo disulfide reduction [1].

Complex Orthogonal Solid-Phase Peptide Synthesis (SPPS)

Utilizing the orthogonal deprotection selectivity of the benzyl ester, this compound is ideal for multi-step SPPS where the C8 carboxyl must be selectively unmasked for on-resin lactamization or fluorophore conjugation, while all other side-chains remain securely protected by TFA-sensitive groups [2].

Custom Amino Acid Library Generation

Because it features a free N-alpha amine, H-Asu(OBzl)-OH serves as an optimal, versatile precursor for synthesizing proprietary, custom-protected building blocks (e.g., Alloc- or Trt-protected Asu derivatives). This modularity streamlines the production of highly specialized combinatorial peptide libraries for drug discovery[3].

XLogP3

-0.4

Dates

Last modified: 08-15-2023

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